molecular formula C24H21FN4O2S2 B4619820 N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea

N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B4619820
M. Wt: 480.6 g/mol
InChI Key: WCDZKTGBBOKYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C24H21FN4O2S2 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.10899643 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Derivatives and Thiadiazole Compounds in Scientific Research

Cytokinins and Plant Morphogenesis : Urea derivatives are known for their cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been extensively used in in vitro plant morphogenesis studies due to their ability to exceed the cytokinin activity of adenine compounds. Recent structure-activity relationship studies have identified new urea cytokinins that specifically enhance adventitious root formation, highlighting the role of chemical structure in biological activity (Ricci & Bertoletti, 2009).

Synthesis and Biological Activity : The synthesis and crystal structure analysis of compounds containing the thiadiazolyl urea scaffold have been reported. These studies not only provide information on the chemical structure but also on their biological activities, such as fungicidal activities against various plant pathogens. This highlights the potential use of thiadiazolyl urea derivatives in agriculture as plant protectants (Li-Qiao Shi, 2011).

Enzyme Inhibition and Anticancer Investigations : Urea derivatives have been evaluated for their enzyme inhibition properties and potential anticancer activities. The study of various urea compounds, including those with thiadiazole structures, demonstrates their range of biological activities, from acting as enzyme inhibitors to showing anticancer effects. This underscores the versatility of urea derivatives in medicinal chemistry and drug development (Mustafa, Perveen, & Khan, 2014).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[5-[2-[(2-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c1-2-31-18-13-11-17(12-14-18)26-23(30)27-24-29-28-22(33-24)19-8-4-6-10-21(19)32-15-16-7-3-5-9-20(16)25/h3-14H,2,15H2,1H3,(H2,26,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDZKTGBBOKYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.